Cas no 18039-18-4 (Benzoic acid,4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester)

Benzoic acid,4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester structure
18039-18-4 structure
Nome del prodotto:Benzoic acid,4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester
Numero CAS:18039-18-4
MF:C24H19NO3
MW:369.412566423416
CID:175904
PubChem ID:86649

Benzoic acid,4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester
    • methyl 4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate
    • methyl 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]vinyl]benzoate
    • Benzoic acid, 4-(2-(4-(5-methyl-2-benzoxazolyl)phenyl)ethenyl)-, methyl ester
    • Methyl 4-(2-(4-(5-methyl-2-benzoxazolyl)phenyl)vinyl)benzoate
    • methyl 4-{(E)-2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate
    • methyl 4-{2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate
    • 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-benzoic aci methyl ester
    • EINECS 241-949-2
    • Methyl-4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]vinyl]benzoat
    • 4-[2-[4-(5-Methylbenzoxazol-2-yl)phenyl]ethenyl]benzoic acid methyl ester
    • Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester
    • DTXSID2066305
    • SCHEMBL9767559
    • 18039-18-4
    • Benzoic acid,4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-,methyl ester
    • Inchi: 1S/C24H19NO3/c1-16-3-14-22-21(15-16)25-23(28-22)19-10-6-17(7-11-19)4-5-18-8-12-20(13-9-18)24(26)27-2/h3-15H,1-2H3
    • Chiave InChI: QQKFUTGTZXPBGA-SNAWJCMRSA-N
    • Sorrisi: COC(C1C=CC(/C=C/C2C=CC(C3OC4C=CC(=CC=4N=3)C)=CC=2)=CC=1)=O

Proprietà calcolate

  • Massa esatta: 369.13657
  • Massa monoisotopica: 369.136493
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 5
  • Complessità: 546
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • Superficie polare topologica: 52.3
  • XLogP3: 5.9

Proprietà sperimentali

  • Densità: 1.222
  • Punto di ebollizione: 523°Cat760mmHg
  • Punto di infiammabilità: 270.1°C
  • Indice di rifrazione: 1.671
  • PSA: 52.33
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